molecular formula C19H16N4O3S B2906634 6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 866050-00-2

6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2906634
CAS No.: 866050-00-2
M. Wt: 380.42
InChI Key: CMFIWKCNIQMHCH-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Safety and Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. Unfortunately, there is limited information available about the safety and hazards of "3-(4-Methoxyphenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine" .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities . Additionally, more research is needed to fully understand the physical and chemical properties, safety, and hazards of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by sulfonylation and amination reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its methoxy and phenylsulfonyl groups contribute to its unique properties compared to other similar compounds .

Properties

IUPAC Name

6-(benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-26-14-9-7-13(8-10-14)16-11-22-23-18(20)17(12-21-19(16)23)27(24,25)15-5-3-2-4-6-15/h2-12H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFIWKCNIQMHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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